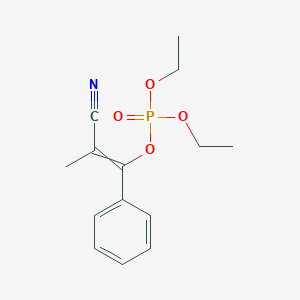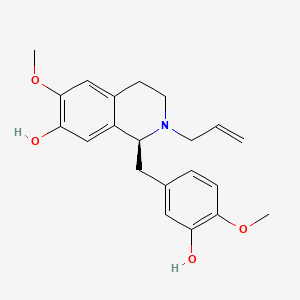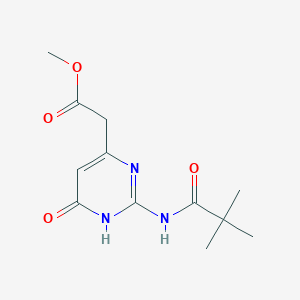
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate is an organic compound with the molecular formula C14H18NO3P It is a phosphonate ester that features a cyano group and a phenyl group attached to a propenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-cyano-1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phosphate ester can undergo hydrolysis to release active species. These interactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate
- 2-Cyano-1-phenyl-1-propen-1-yl dimethyl phosphate
Uniqueness
Compared to similar compounds, 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate offers unique properties such as higher stability and reactivity due to the presence of the diethyl phosphate group. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
85822-94-2 |
|---|---|
Molekularformel |
C14H18NO4P |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
(2-cyano-1-phenylprop-1-enyl) diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-14(12(3)11-15)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
LEDNOVLLCOVTTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C(C)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)


![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)



